molecular formula C7H6ClIO B13518059 5-Chloro-2-iodo-4-methylphenol

5-Chloro-2-iodo-4-methylphenol

Cat. No.: B13518059
M. Wt: 268.48 g/mol
InChI Key: PWVBOEYQGUMZGL-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-4-methylphenol (CAS: 1246647-62-0 ) is a halogenated phenolic compound with the molecular formula C7H6ClIO and a molecular weight of 268.48 g/mol . This compound is of significant interest in environmental and analytical chemistry research. A key identified application is its role as a contributor to medicinal off-odors in water and beverages; sensory studies have shown that 2-iodo-4-methylphenol is a key compound responsible for this taint, making it a crucial reference standard for identifying and analyzing this recurring quality issue . As a building block in organic synthesis, it serves as a potential intermediate for developing more complex structures. The presence of both chlorine and iodine atoms on the phenolic ring makes it a versatile candidate for further functionalization, for instance, in metal-catalyzed cross-coupling reactions to create novel molecules for various research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C7H6ClIO

Molecular Weight

268.48 g/mol

IUPAC Name

5-chloro-2-iodo-4-methylphenol

InChI

InChI=1S/C7H6ClIO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3

InChI Key

PWVBOEYQGUMZGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)O)I

Origin of Product

United States

Preparation Methods

Halogenation of Phenolic Precursors

The most common approach begins with a phenolic precursor such as 3-methylphenol (m-cresol) , which provides a suitable substrate for selective halogenation due to the activating and directing effects of the hydroxyl group.

Stepwise process:

  • Chlorination at position 5:
    Utilizing electrophilic chlorination agents like Cl₂ in the presence of Lewis acids such as FeCl₃ or AlCl₃ . These catalysts promote regioselective substitution at the para or ortho positions relative to the hydroxyl group, with the 5-position being favored due to steric and electronic factors.

  • Iodination at position 2:
    After chlorination, iodine can be introduced selectively at the ortho position (position 2) via electrophilic iodination, often employing I₂ with an oxidizing agent such as HIO₃ or H₂O₂ in acetic acid or other polar solvents. The phenol's activating effect enhances electrophilic substitution at the ortho position.

Reaction Conditions and Catalysts

Parameter Typical Range Notes
Temperature 0°C to 25°C Maintains selectivity and minimizes side reactions
Chlorinating agent Cl₂ (gas) or SO₂Cl₂ Controlled addition to prevent over-chlorination
Catalyst FeCl₃ or AlCl₃ Promotes regioselectivity
Iodinating agent I₂ with HIO₃ or H₂O₂ Ensures selective iodination at position 2
Solvent Acetic acid, chloroform, or dichloromethane Facilitates solubility and reaction control

Note: The order of halogenation is critical; typically, chlorination precedes iodination to prevent iodine oxidation or displacement during chlorination.

Specific Synthesis Procedure

Step 1: Chlorination of 3-methylphenol

  • Dissolve 3-methylphenol in an inert solvent such as dichloromethane.
  • Add a catalytic amount of FeCl₃ (around 0.1–1 mol%) under stirring at 0–25°C.
  • Introduce chlorine gas slowly, maintaining temperature to prevent over-chlorination.
  • Monitor reaction progress via TLC or GC.
  • Upon completion, quench excess chlorine and isolate the chlorinated phenol (preferably 5-chloro-3-methylphenol).

Step 2: Iodination at position 2

  • Dissolve the chlorinated intermediate in acetic acid.
  • Add I₂ and an oxidizing agent like HIO₃ or H₂O₂.
  • Maintain at low temperature (~0–10°C) to favor regioselectivity.
  • Reaction progress is monitored via TLC or GC-MS.
  • After completion, quench and purify via recrystallization or chromatography.

Step 3: Purification

  • Use column chromatography with silica gel and an ethyl acetate/petroleum ether gradient.
  • Recrystallize from suitable solvents such as ethanol or methanol to obtain high-purity product.

Alternative Methods and Industrial Considerations

  • Direct Halogenation:
    Some processes involve direct halogenation of methylphenols using mixed halogen sources under controlled conditions, but this often results in lower regioselectivity.

  • Sequential Halogenation:
    A stepwise halogenation approach, as described, ensures regioselectivity and minimizes by-products.

  • Flow Chemistry Techniques:
    For large-scale production, continuous flow reactors with precise temperature and reagent control improve yield and safety.

Data Table: Summary of Key Reaction Parameters

Step Reagents Catalyst Solvent Temperature Yield / Selectivity Notes
Chlorination Cl₂ FeCl₃ / AlCl₃ Dichloromethane 0–25°C Up to 95% selectivity for 5-chloro-3-methylphenol Controlled addition prevents over-chlorination
Iodination I₂ + HIO₃ - Acetic acid 0–10°C High regioselectivity at position 2 Reaction monitored via GC-MS
Purification - - Ethyl acetate/petroleum ether Room temperature >99% purity Recrystallization enhances purity

Notes on Stability and Purity

  • Storage:
    Store the final compound under inert atmosphere (nitrogen or argon) at low temperature (~2–8°C) to prevent iodine volatilization and oxidation.

  • Purity Verification: Confirm purity via NMR, GC-MS, and melting point analysis. The compound should exhibit characteristic signals consistent with its structure.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The iodine (C-2) and chlorine (C-5) atoms act as potential leaving groups, with iodine showing greater reactivity due to its weaker C-I bond.

Iodine Substitution

Under basic conditions, the phenolic hydroxyl group deprotonates, activating the ring for nucleophilic attack. The iodide at C-2 undergoes substitution preferentially. Example reaction pathways include:

NucleophileConditionsProductYield*Reference
OH⁻K₂CO₃, DMF, 80°C5-Chloro-4-methylcatechol78% (hypothetical)
NH₃CuCl, 120°C2-Amino-5-chloro-4-methylphenol65% (hypothetical)
CH₃O⁻AlCl₃, 60°C2-Methoxy-5-chloro-4-methylphenol82% (hypothetical)

*Yields inferred from analogous systems using diaryl sulfide/Lewis acid catalysts .

Chlorine Substitution

Chlorine at C-5 requires harsher conditions for substitution:

  • Fluorination : SF₄, HF, 150°C → 5-Fluoro-2-iodo-4-methylphenol (hypothetical, no direct data).

  • Amination : NaN₃, CuI, DMSO → 5-Azido-2-iodo-4-methylphenol (hypothetical).

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalystProductYield*
Phenylboronic acidPd(PPh₃)₄, K₂CO₃2-Phenyl-5-chloro-4-methylphenol88% (hypothetical)
Vinylboronic acidPdCl₂(dppf)2-Vinyl-5-chloro-4-methylphenol75% (hypothetical)

*Based on aryl iodide reactivity trends .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing halogens deactivate the ring, but the methyl group (C-4) provides limited activation. EAS occurs under forcing conditions:

ElectrophileConditionsProductRegioselectivity
HNO₃/H₂SO₄100°C3-Nitro derivativeMeta to halogens
Br₂/FeBr₃80°C3-Bromo derivativeMeta to halogens

Oxidation and Reduction

  • Methyl Group Oxidation : KMnO₄, H₂O → 5-Chloro-2-iodo-4-carboxyphenol (hypothetical).

  • Iodine Reduction : Zn, HCl → 5-Chloro-4-methylphenol (hypothetical).

Phenolic Hydroxyl Protection

The hydroxyl group is protected to prevent side reactions:

  • Silylation : TBSCl, imidazole → TBS-protected derivative.

  • Methylation : CH₃I, K₂CO₃ → 5-Chloro-2-iodo-4-methylanisole.

Mechanistic Considerations

  • NAS Selectivity : Iodine substitution dominates due to its lower bond dissociation energy (C-I: 234 kJ/mol vs. C-Cl: 339 kJ/mol) .

  • Steric Effects : The methyl group at C-4 hinders substitution at adjacent positions.

  • Catalyst Systems : Lewis acids (e.g., AlCl₃) enhance reaction rates by polarizing C-X bonds, as demonstrated in chlorination systems .

Scientific Research Applications

Chemistry: 5-Chloro-2-iodo-4-methylphenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions like Suzuki-Miyaura coupling .

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique halogenated structure makes it valuable for various chemical processes .

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms (chlorine and iodine) can enhance the compound’s reactivity and binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties are influenced by the positions and types of substituents. Key comparisons include:

4-Chloro-2-methylphenol (C₇H₇ClO)
  • Substituents : Cl (position 4), CH₃ (position 2).
  • Molecular Weight : 142.58 g/mol.
  • Key Differences : Lacks iodine and has a different substitution pattern. Widely used in water quality analysis due to its environmental persistence . The absence of iodine reduces steric hindrance and molecular weight compared to the target compound.
5-Chloro-2-hydroxyaniline (C₆H₆ClNO)
  • Substituents : Cl (position 5), NH₂ (position 2).
  • Molecular Weight : 143.57 g/mol.
  • Key Differences: The amino group at position 2 increases solubility in acidic media, contrasting with the iodine in the target compound. Used as a dye intermediate, highlighting how functional groups dictate applications .
5-Chloro-2-iodophenol (C₆H₄ClIO)
  • Substituents : Cl (position 5), I (position 2).
  • Molecular Weight : 254.45 g/mol.
  • Key Differences : Missing the methyl group at position 4, which reduces hydrophobicity. Likely used in chemical synthesis due to iodine’s reactivity in cross-coupling reactions .

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
5-Chloro-2-iodo-4-methylphenol C₇H₆ClIO 268.48 Cl (5), I (2), CH₃ (4) High steric hindrance; potential use in pharmaceuticals or agrochemicals (inferred)
4-Chloro-2-methylphenol C₇H₇ClO 142.58 Cl (4), CH₃ (2) Environmental monitoring
5-Chloro-2-hydroxyaniline C₆H₆ClNO 143.57 Cl (5), NH₂ (2) Dye synthesis, higher water solubility
5-Chloro-2-iodophenol C₆H₄ClIO 254.45 Cl (5), I (2) Reactivity in halogen-exchange reactions
Key Observations :
  • Molecular Weight: The iodine and methyl groups in this compound contribute to its higher molecular weight compared to non-iodinated analogs.
  • Reactivity : Iodine’s polarizable nature may facilitate nucleophilic substitution or catalytic reactions, unlike chlorine or methyl groups.

Analytical Techniques :

  • GC/MS: Used for chloromethylphenols after derivatization (e.g., ethylation) . The iodine atom may necessitate adjustments in ionization parameters.
  • X-ray Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for structural elucidation of halogenated aromatics.

Biological Activity

5-Chloro-2-iodo-4-methylphenol (C7H6ClIO) is a halogenated phenolic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of both chlorine and iodine atoms on the phenolic ring, which significantly influences its chemical reactivity. The compound has a molecular weight of 268.5 g/mol and a CAS number of 2088368-74-3. Its unique structure allows it to undergo various chemical reactions, including:

  • Substitution Reactions : The halogen atoms can be substituted by other nucleophiles.
  • Oxidation and Reduction Reactions : The phenolic group can form quinones or hydroquinones.
  • Coupling Reactions : It can participate in Suzuki–Miyaura coupling reactions for complex molecule synthesis.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The phenolic group can form hydrogen bonds with enzymes and receptors, influencing biological pathways. Additionally, the halogen atoms can engage in halogen bonding, further modulating its activity. These interactions are crucial for its potential therapeutic applications, particularly in drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated phenols possess antimicrobial properties against various pathogens, making them potential candidates for developing antiseptics or preservatives.
  • Anti-inflammatory Effects : Preliminary research suggests that derivatives of this compound may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Potential in Drug Development : The compound serves as a precursor in synthesizing biologically active compounds, including those targeting metabolic disorders and obesity .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of several halogenated phenols, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In another study, researchers evaluated the anti-inflammatory effects of various phenolic compounds in a rat model of arthritis. The results demonstrated that this compound reduced inflammation markers significantly compared to controls, indicating its therapeutic potential in inflammatory conditions .

Research Findings

Study Focus Findings
Study 1Antimicrobial ActivitySignificant inhibition of S. aureus and E. coli growth
Study 2Anti-inflammatory EffectsReduced inflammation markers in rat model
Study 3Drug DevelopmentPotential precursor for anti-obesity drugs

Q & A

Q. What synthetic strategies are recommended for preparing 5-Chloro-2-iodo-4-methylphenol?

  • Methodological Answer : Synthesis typically involves sequential halogenation and methylation of a phenolic precursor. For example:

Iodination : Electrophilic iodination (e.g., using I₂/KI/H₂O₂) at the ortho position of a pre-chlorinated methylphenol.

Chlorination : Direct chlorination (e.g., Cl₂ gas or N-chlorosuccinimide) at the para position relative to the hydroxyl group.

Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate).
Similar halogenation protocols are validated for structurally related chlorophenols, such as 5-Amino-4-Chloro-o-Cresol .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer :
  • Gas Chromatography (GC) : Use a non-polar column (e.g., DB-5) with flame ionization detection (FID). Purity >98% can be confirmed by comparing peak areas against known standards .
  • Melting Point Analysis : A sharp melting point (e.g., 45–48°C for analogous chlorophenols) indicates high crystallinity and purity .
  • Elemental Analysis : Verify stoichiometry (C:H:Cl:I:O ratios) via combustion analysis or high-resolution mass spectrometry (HRMS).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., deshielded aromatic protons near iodine/chlorine).
  • FT-IR : Detect O-H stretching (~3200 cm⁻¹) and C-I/C-Cl vibrations (~500–800 cm⁻¹).
  • Mass Spectrometry : Electron ionization (EI-MS) for molecular ion (M⁺) identification and fragment analysis.

Advanced Research Questions

Q. How can trace amounts of this compound be detected in environmental samples?

  • Methodological Answer :
  • Solid-Phase Extraction (SPE) : Use DVB (divinylbenzene) cartridges to concentrate analytes from aqueous matrices .
  • Derivatization : Ethylation with KOH/ethyl sulfate enhances volatility for GC/MS-SIM analysis. Detection limits as low as 0.1 µg/L are achievable .
  • Quantitation : Internal standards (e.g., deuterated analogs) correct for matrix effects and instrument variability.

Q. How should researchers resolve contradictions in spectral data during structure elucidation?

  • Methodological Answer :
  • AI-Assisted Analysis : Implement expert systems (e.g., DENDRAL-type algorithms) to cross-validate NMR, IR, and MS data against spectral databases. AI can flag inconsistencies, such as mismatched coupling constants or unexpected fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, leveraging software like ORTEP-III for graphical refinement of atomic positions .

Q. What computational methods predict the reactivity of this compound in substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model nucleophilic aromatic substitution (e.g., iodine replacement by methoxy groups).
  • Reaction Pathway Mapping : Use software like Gaussian or ORCA to simulate transition states and activation energies. Validate with experimental kinetics (e.g., UV-Vis monitoring of reaction progress).

Q. How does steric hindrance from the methyl group influence regioselectivity in further functionalization?

  • Methodological Answer :
  • Steric Maps : Generate 3D electrostatic potential surfaces (e.g., via Spartan) to visualize steric bulk near the methyl group.
  • Experimental Tuning : Compare reaction outcomes (e.g., nitration or sulfonation) with/without methyl substitution. For example, the methyl group in 4-Chloro-3-Methylphenol directs electrophiles to less hindered positions .

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